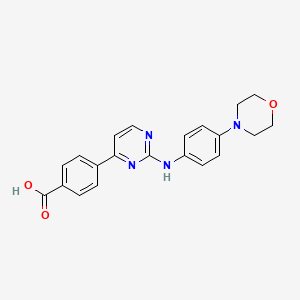

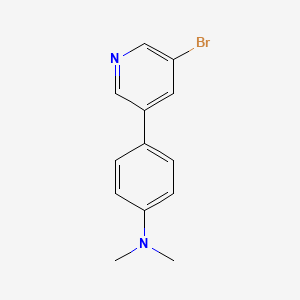

Ethyl 4-bromoquinoline-6-carboxylate

Descripción general

Descripción

Ethyl 4-bromoquinoline-6-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. They are often used as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed, starting from commercially available 2-aminobenzoic acids. The first step involves the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Another synthesis approach involves the Friedländer reaction, which has been used to synthesize ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a compound that can serve as a versatile building block for further chemical transformations .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and diverse. For example, the structure of ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate has been determined, revealing a nearly planar quinoline ring system with a small dihedral angle between the six-membered rings. The methoxy groups are positioned in-plane and out-of-plane relative to the quinolyl ring .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. Photochemical reactions of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates have been studied, leading to the synthesis of cycloprop[b]indoles . Additionally, the Gould-Jacobs reaction, catalyzed by aluminium metal under microwave-assistance, has been employed to synthesize ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of halogen substituents, as seen in ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate, can significantly affect the compound's reactivity and physical characteristics . The introduction of electron-withdrawing or electron-donating groups can alter the acidity, basicity, and overall reactivity of the quinoline core.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Structure-Activity Relationships in Antibacterials : Ethyl 4-bromoquinoline-6-carboxylate derivatives have been studied for their antibacterial properties. For instance, certain 6,7,8-polysubstituted compounds, related to ethyl 4-bromoquinoline-6-carboxylate, have shown significant activities against Gram-positive and Gram-negative bacteria, more so than some known antibiotics like oxolinic acid (Koga et al., 1980).

Synthesis and Biological Activities of Derivatives : A study developed halomethylquinoline building blocks, including derivatives of ethyl 4-bromoquinoline-6-carboxylate, and tested them for in vitro anti-tubercular and antibacterial activities. Some synthesized compounds, similar to ethyl 4-bromoquinoline-6-carboxylate, displayed significant activity against tuberculosis and common bacterial strains (Li et al., 2019).

Synthetic Applications

Aryl Radical Building Blocks in Cyclization : Ethyl 4-bromoquinoline-6-carboxylate derivatives have been used as aryl radical building blocks for cyclization onto azoles. This process helps synthesize tri- and tetra-cyclic heterocycles, indicating the compound's utility in complex organic syntheses (Allin et al., 2005).

Monobromination of Derivatives : The monobromination of ethyl esters of certain quinoline-3-carboxylic acids, related to ethyl 4-bromoquinoline-6-carboxylate, demonstrates the compound's versatility in chemical reactions. This process occurs at specific positions depending on the types and positions of the substituents (Moẑek & Sket, 1994).

Photochemical Synthesis

- Synthesis of Cycloprop[b]indoles : Ethyl 4-bromoquinoline-6-carboxylate derivatives have been used in the photochemical synthesis of cycloprop[b]indoles. This highlights its role in the synthesis of complex organic compounds, which can have various applications (Ikeda et al., 1977).

Antimicrobial Agent Synthesis

- Synthesis of Antimicrobial Agents : Derivatives of ethyl 4-bromoquinoline-6-carboxylate, like ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, have been synthesized and shown to exhibit significant antimicrobial activity against various bacteria and fungi, underscoring the compound's potential in developing new antimicrobials (Abdel-Mohsen, 2014).

Fluorescence and Optical Applications

- Fluorescent Dipoles : Compounds derived from ethyl 4-bromoquinoline-6-carboxylate have been used to prepare mesomeric betaines, which serve as fluorescent dipoles. These studies have implications for their use in optical and electronic materials (Smeyanov et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

ethyl 4-bromoquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIDFEJBSYYMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CN=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736138 | |

| Record name | Ethyl 4-bromoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromoquinoline-6-carboxylate | |

CAS RN |

958332-97-3 | |

| Record name | Ethyl 4-bromoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3030713.png)

![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol](/img/structure/B3030718.png)